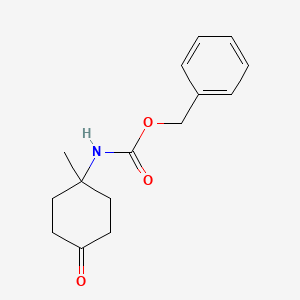

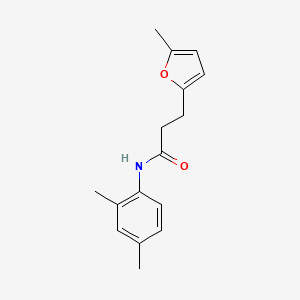

![molecular formula C10H22ClNO B2402126 N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride CAS No. 2243501-61-1](/img/structure/B2402126.png)

N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclobutane ring and the various substituents. Cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Aplicaciones Científicas De Investigación

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light and were ingested in the nucleus of cells, interacting favorably with DNA and photocleaving it in red light (Basu et al., 2014).

Diiron(III) Complexes as Models for Methane Monooxygenases

A series of non-heme diiron(III) complexes, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation, with high alcohol selectivity and significant bond selectivity (Sankaralingam & Palaniandavar, 2014).

GSK189254: A Novel Histamine H3 Receptor Antagonist

GSK189254, a compound related to N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine, is a novel histamine H3 receptor antagonist with potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders. It demonstrated significant improvement in cognitive performance in preclinical models (Medhurst et al., 2007).

Synthesis and Antimicrobial Activity of Novel Derivatives

Novel derivatives including N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine have been synthesized and tested for antimicrobial activity. These compounds represent a significant advancement in the field of medicinal chemistry (Vishwanathan & Gurupadayya, 2014).

Schiff-Base Zinc(II) Complexes for Antibacterial Activities

Schiff-base zinc(II) complexes derived from N-methylpropane-1,3-diamine have been synthesized and tested for antibacterial activities. These complexes show potential as effective antimicrobial agents (Guo, 2011).

Propiedades

IUPAC Name |

N-methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-5-8(6-9)7-11-4;/h8-9,11H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDXGCQPYOMQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)

![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)